Isotonitazene-d7 is classified as a synthetic opioid and is structurally related to other nitazene compounds, such as etonitazene and metonitazene. It is identified by its unique molecular structure, which includes a benzyl group and a benzimidazole moiety. The compound's synthesis typically involves chemical precursors that allow for the introduction of deuterium atoms, which are isotopes of hydrogen, enhancing its stability and detectability in analytical methods.
The synthesis of isotonitazene-d7 involves several key steps:
Analytical methods such as liquid chromatography-mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Isotonitazene-d7 has a complex molecular structure characterized by:
The presence of deuterium atoms (D) in the structure allows for enhanced tracking in metabolic studies .
Isotonitazene-d7 can undergo various chemical reactions typical of synthetic opioids:
Isotonitazene-d7 acts on the central nervous system primarily through:
Studies indicate that its potency may exceed that of morphine, making it a subject of interest in both therapeutic contexts and abuse potential assessments .
Isotonitazene-d7 exhibits several notable physical and chemical properties:
Isotonitazene-d7 has several applications within scientific research:
The compound's unique properties make it valuable for advancing knowledge in opioid pharmacology and toxicology .
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2